molecular formula C4H7NO4 B1219264 Hydroxyethyloxamic acid CAS No. 5270-73-5

Hydroxyethyloxamic acid

Cat. No.: B1219264
CAS No.: 5270-73-5
M. Wt: 133.1 g/mol
InChI Key: IYENBEYPOIXIHY-UHFFFAOYSA-N
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Description

Hydroxyethyloxamic acid, also known as N-(2-hydroxyethyl)oxamic acid, is an organic compound with the molecular formula C4H7NO4. It is a derivative of oxamic acid, where one of the hydrogen atoms is replaced by a hydroxyethyl group.

Scientific Research Applications

Hydroxyethyloxamic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Hydroxyethyloxamic acid is a metabolite of metronidazole, a commonly used antibiotic . Metronidazole targets anaerobic or microaerophilic microorganisms . The redox potential of the electron transport portions of these organisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . These include this compound and acetamide, which may damage DNA of replicating organisms .

Biochemical Pathways

It is known that metronidazole and its metabolites, including this compound, can interfere with the dna synthesis of anaerobic bacteria and protozoa . This interference can lead to cell death and the elimination of the infection .

Pharmacokinetics

Metronidazole, from which this compound is derived, is known to be well-absorbed after oral administration and is distributed widely in body tissues . It is metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of this compound is the disruption of DNA synthesis in anaerobic bacteria and protozoa, leading to cell death . This can result in the elimination of the infection.

Action Environment

The action environment of this compound is likely to be within the cells of anaerobic bacteria and protozoa, where it interferes with DNA synthesis

Biochemical Analysis

Biochemical Properties

Hydroxyethyloxamic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions . It interacts with several enzymes, proteins, and other biomolecules through chelation and hydrogen bonding . Notably, this compound can inhibit enzymes such as matrix metalloproteinases, angiotensin-converting enzyme, and histone deacetylase . These interactions are crucial for its potential therapeutic applications, including cancer treatment and cardiovascular disease management .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect cell stress and cytotoxicity responses, which can lead to changes in cell viability and function . Additionally, this compound can modulate the activity of specific biomolecular targets, thereby impacting cellular homeostasis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . It can chelate metal ions, which is essential for its inhibitory action on enzymes such as matrix metalloproteinases and histone deacetylase . These interactions lead to changes in gene expression and cellular function, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain temperatures and pH levels can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower dosages, the compound exhibits therapeutic benefits, such as enzyme inhibition and modulation of cellular processes . At higher dosages, toxic or adverse effects may occur, including cytotoxicity and disruption of cellular homeostasis . These findings underscore the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its chelating properties and enzyme interactions . It interacts with enzymes such as carbonic anhydrase and urease, affecting metabolic flux and metabolite levels . These interactions are critical for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive and active transport mechanisms . It interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for its bioavailability and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyethyloxamic acid can be synthesized through several methods. One common approach involves the reaction of ethyl oxalate with ethanolamine under controlled conditions. The reaction typically proceeds as follows: [ \text{C2H5OCOCOOC2H5} + \text{HOCH2CH2NH2} \rightarrow \text{HOCH2CH2NHCOCOOH} + \text{C2H5OH} ]

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Hydroxyethyloxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamic acid derivatives, while substitution reactions can produce a variety of functionalized oxamic acids .

Comparison with Similar Compounds

    Acetohydroxamic acid: Similar in structure but with an acetyl group instead of a hydroxyethyl group.

    Hydroxamic acids: A broader class of compounds that include various derivatives with different substituents.

Uniqueness: Hydroxyethyloxamic acid is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical properties and reactivity compared to other hydroxamic acids. This uniqueness makes it valuable in specific applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENBEYPOIXIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200668
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-73-5
Record name Hydroxyethyloxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 730.7 g (5 moles) of diethyl oxalate was added dropwise at room temperature a solution of 61.1 g (1 mole) of ethanolamine in 500 ml of acetone and, after the addition finished, treatment of the mixture by distillation under reduced pressure to remove the formed ethanol and the acetone and an excess amount of diethyl oxalate yielded ethyl 2-hydroxyethyloxamate. A mixture of 80.5 g (0.5 moles) of this ethyl 2-hydroxyethyloxamate, 50.6 g (0.5 moles) of triethylamine (hereinafter, referred to as TEA), 20.0 g of water, and 1000 ml of dioxane was warmed under reflux for 8 hours and treated with solvent removal followed by dehydration yielded a triethylamine salt of 2-hydroxyethyloxamic acid. A mixture of 11.7 g (0.05 moles) of this triethylamine salt of 2-hydroxyethyloxamic acid and 5.1 g (0.05 moles) of TEA was treated with dehydration by molecular sieve and then, dissolved with warming into 300 ml of THF. To this THF solution was added dropwise under a refluxing condition during 0.5 hours a solution of 5.2 g (0.05 moles) of methacrylic acid chloride in 30 ml of THF and, after the addition finished, the mixture was further stirred under the condition for 6 hours and treated with fractional extraction to get methacryloyloxyet hyloxamic acid of the following structure: ##STR17## Besides, identification of the methacrylolyloxyethyloxamic acid 1 was carried out with 13C-NMR spectra analysis (ppm, in CDCL3) and the results were 17.93 for (2), 38.86 for (6); 62.35 for (5), 120.59 for (1), 138.86 for (3), 158.01 for (7), 160.56 for (8), and 167.06 for (4).
Name
ethyl 2-hydroxyethyloxamate
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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